molecular formula C8H5ClF3NO2 B13682490 N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride

N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride

Katalognummer: B13682490
Molekulargewicht: 239.58 g/mol
InChI-Schlüssel: ARLPSFJRXOQYDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Analyse Chemischer Reaktionen

N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Oxidation Reactions: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or hydroxylamine derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has potential biological activity and is studied for its effects on various biological systems.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride can be compared with other similar compounds, such as:

    N-hydroxy-4-methoxybenzimidoyl chloride: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different chemical and biological properties.

    N-hydroxy-4-chlorobenzimidoyl chloride:

    N-hydroxy-4-nitrobenzimidoyl chloride: The nitro group significantly changes the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C8H5ClF3NO2

Molekulargewicht

239.58 g/mol

IUPAC-Name

N-hydroxy-4-(trifluoromethoxy)benzenecarboximidoyl chloride

InChI

InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-1-3-6(4-2-5)15-8(10,11)12/h1-4,14H

InChI-Schlüssel

ARLPSFJRXOQYDS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.